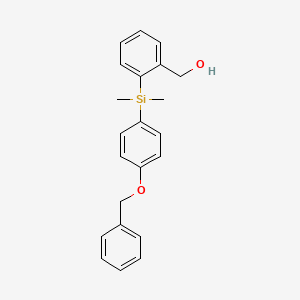![molecular formula C20H14N4OSe B12833834 5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]selenadiazole core, which is known for its electron-accepting capabilities, making it valuable in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
化学反応の分析
Types of Reactions
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Oxidation: The selenadiazole moiety can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
科学的研究の応用
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which 5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole exerts its effects involves its interaction with various molecular targets. The selenadiazole moiety can participate in electron transfer reactions, while the benzo[d]imidazole ring can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of selenium.
Benzo[d]imidazole: Lacks the selenadiazole moiety but shares the benzo[d]imidazole core.
4-Methoxyphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole is unique due to the presence of both the selenadiazole and benzo[d]imidazole moieties, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in applications requiring specific electron-donating and -accepting characteristics .
特性
分子式 |
C20H14N4OSe |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
5-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C20H14N4OSe/c1-25-15-6-2-12(3-7-15)20-21-16-8-4-13(10-18(16)22-20)14-5-9-17-19(11-14)24-26-23-17/h2-11H,1H3,(H,21,22) |
InChIキー |
QQAUZLDTNQGYLX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC5=N[Se]N=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


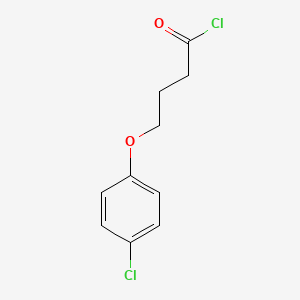
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
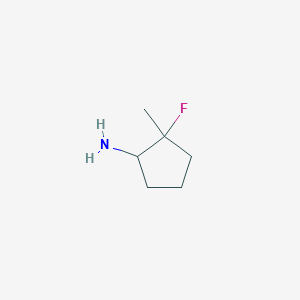

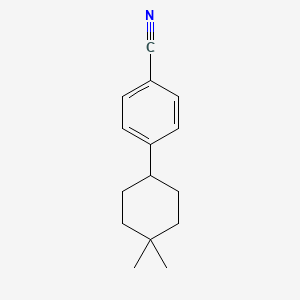

![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
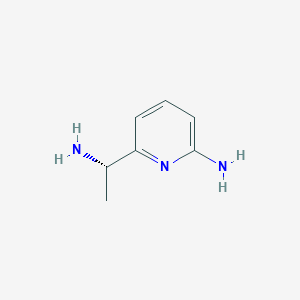
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
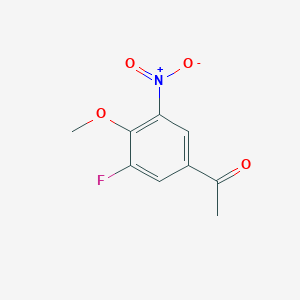
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
